molecular formula C9H10N2O3 B15333697 7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B15333697
M. Wt: 194.19 g/mol
InChI Key: ACQSLDPFBFGVAY-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine with formaldehyde and an appropriate amine, followed by cyclization to form the oxazine ring . The reaction conditions often include the use of a base catalyst such as potassium hydroxide or N,N-dimethylaminopyridine (DMAP) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 7-(Carboxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one.

    Reduction: 7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

7-(hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C9H10N2O3/c1-5-8(13)11-7-2-6(4-12)3-10-9(7)14-5/h2-3,5,12H,4H2,1H3,(H,11,13)

InChI Key

ACQSLDPFBFGVAY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)N=CC(=C2)CO

Origin of Product

United States

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